molecular formula C4H6N2O2 B1283704 (5-Methyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 25977-23-5

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B1283704
CAS No.: 25977-23-5
M. Wt: 114.1 g/mol
InChI Key: QAMJOTCGJONJDI-UHFFFAOYSA-N
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Description

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction of the oxadiazole ring can lead to various reduced derivatives.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or viruses by interfering with their metabolic processes. In anti-cancer research, it may induce apoptosis in cancer cells through caspase activation or other pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol is unique due to its specific arrangement of nitrogen and oxygen atoms within the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJOTCGJONJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587999
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25977-23-5
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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